4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid
Description
Historical Development of Pyrrole-Based Bioactive Compounds
Pyrrole derivatives have been integral to medicinal chemistry since the 19th century, with early discoveries rooted in natural product isolation. The pyrrolizidine alkaloids, first identified in traditional medicinal plants, demonstrated both therapeutic potential and toxicity risks, spurring interest in synthetic analogs. By the mid-20th century, synthetic breakthroughs like the Rothemund reaction (1935) enabled systematic exploration of porphyrin-related structures, establishing foundational synthetic pathways for complex pyrrole systems. The Knorr pyrrole synthesis (1884) further democratized access to substituted pyrroles, facilitating structure-activity relationship studies. Contemporary drug discovery efforts have identified pyrrole cores in >20% of FDA-approved small-molecule drugs, particularly in antimicrobial and anticancer agents.
Significance of N-Substituted Pyrrole Derivatives in Medicinal Chemistry
N-substitution of pyrrole rings enables precise modulation of electronic and steric properties while preserving aromatic conjugation. This strategy has yielded compounds with enhanced target binding affinity and metabolic stability compared to unsubstituted analogs. For instance, N-alkylation reduces pyrrole's inherent electron-rich character, mitigating undesired oxidative metabolism. The ethoxycarbonyl group at position 3 in the target compound exemplifies this approach, providing both steric bulk and hydrogen-bonding capacity. Such modifications have proven critical in developing kinase inhibitors and GPCR modulators, where pyrrole derivatives show picomolar binding affinities in optimized structures.
Structural Relationship to Natural Pyrrole Alkaloids
While natural pyrrole alkaloids like the pyrrolizidines typically feature fused bicyclic systems, synthetic derivatives often simplify these architectures while retaining key pharmacophoric elements. The target compound's 2-methyl-5-phenyl substitution pattern mimics the hydrophobic substituents found in hepatotoxic pyrrolizidine alkaloids, but replaces the problematic unsaturated necine base with a safer butanoic acid side chain. This structural evolution demonstrates how natural product-inspired designs can be refined to mitigate toxicity while preserving bioactivity. X-ray crystallographic studies confirm that such substitutions maintain the pyrrole ring's 127° bond angles and near-planar geometry, critical for π-π stacking interactions.
Evolution of Pyrrole-Carboxylic Acid Research
The incorporation of carboxylic acid functionalities into pyrrole systems dates to early 20th-century studies on amino acid analogs. Pyrrole-2-carboxylic acid, identified as a proline metabolite, demonstrated unique hydrogen-bonding capabilities that influenced subsequent drug design. Modern derivatives like the target compound extend this concept through spacer groups (butanoic acid) that position the carboxylic acid distal to the heterocycle, optimizing solubility without compromising membrane permeability. Quantum mechanical calculations reveal that the butanoic acid side chain adopts a gauche conformation in aqueous solution, exposing the carboxylate for salt bridge formation with basic residues in target proteins.
Positioning Within Contemporary Heterocyclic Chemistry
As a hybrid structure combining aromatic heterocycle, ester, and carboxylic acid functionalities, this compound epitomizes current trends in multifunctional heterocyclic design. The pyrrole ring's 6π-electron system (contributed by four carbons and one nitrogen) enables charge-transfer interactions with biological targets, while the ethoxycarbonyl group provides metabolic stability through steric protection of the ester linkage. Comparative studies with thiophene and furan analogs demonstrate pyrrole's superior hydrogen-bond accepting capacity (HBA score: 2.1 vs. 1.7 for furan), a key factor in its continued pharmaceutical relevance.
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Properties
IUPAC Name |
4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-3-23-18(22)15-12-16(14-8-5-4-6-9-14)19(13(15)2)11-7-10-17(20)21/h4-6,8-9,12H,3,7,10-11H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRNFMBTPIPBCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=C1)C2=CC=CC=C2)CCCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine.
Introduction of Substituents: The ethoxycarbonyl, methyl, and phenyl groups can be introduced through various substitution reactions. For example, the ethoxycarbonyl group can be added via esterification, the methyl group through alkylation, and the phenyl group via Friedel-Crafts acylation.
Attachment of the Butanoic Acid Side Chain: The butanoic acid side chain can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrrole intermediate.
Industrial Production Methods
Industrial production of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution may result in various substituted pyrrole derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid typically involves multi-step reactions that include the formation of the pyrrole ring and subsequent functionalization. The compound can be synthesized from readily available starting materials through methods that ensure high yield and purity. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Analgesic Properties
Research indicates that derivatives of this compound exhibit significant analgesic activity. In a study evaluating several pyrrole derivatives, 4-[3-(ethoxycarbonyl)-2-methyl-5-(3,4-dimethoxy-phenyl)-1H-pyrrol-1-yl]-2-hydroxy-benzoic acid was highlighted for its potent analgesic effects, achieving up to 89.3% protection in pain models compared to standard analgesics like acetylsalicylic acid . This suggests that the compound may serve as a viable candidate for developing new pain relief medications.
Toxicity Studies
Acute toxicity studies have shown that this compound has a relatively low toxicity profile, with an LD50 value of approximately 378 mg/kg in intraperitoneal tests on mice. This low toxicity is advantageous for further pharmacological development .
Therapeutic Applications
The potential therapeutic applications of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid extend beyond analgesia:
- Anti-inflammatory Agents : Due to its structural properties, the compound may also exhibit anti-inflammatory effects, making it suitable for treating conditions characterized by inflammation.
- Neuropathic Pain Management : Given its efficacy in pain relief, further studies could explore its role in managing neuropathic pain conditions.
- Cancer Research : The compound's derivatives are being investigated for their potential to inhibit key enzymes involved in cancer cell proliferation, suggesting a role in cancer therapeutics .
Case Studies and Research Findings
Several studies have documented the promising nature of this compound:
Mechanism of Action
The mechanism of action of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and the target molecules involved.
Comparison with Similar Compounds
Structural Analogues from Natural Sources
Compound 23: 4-[2-Formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl]butanoic acid
- Source: Isolated from Rehmannia glutinosa (Chinese foxglove) .
- Structure : Features a formyl group at position 2 and a hydroxymethyl group at position 5 of the pyrrole ring.
- Key Differences :
- The absence of ethoxycarbonyl, methyl, and phenyl groups reduces lipophilicity compared to the target compound.
- Natural origin vs. synthetic (presumed) origin of the target compound.
- Applications: Potential roles in plant biochemistry or traditional medicine, though specific pharmacological data are unavailable .
Table 1: Structural Comparison of Pyrrole Derivatives
Tipelukast (MN-001) :
- Structure: A butanoic acid derivative with a bulky aromatic system, including acetyl, propyl, and thioether groups .
- Key Differences: The target compound lacks the thioether and acetylated phenolic moieties of Tipelukast. Tipelukast’s higher molecular weight (530.67 vs. ~317.35) suggests greater steric hindrance and reduced membrane permeability.
- Applications : Clinically used for asthma and interstitial cystitis, highlighting the role of sulfhydryl and acetyl groups in modulating leukotriene pathways .
Functional Group Impact on Properties
- Ethoxycarbonyl Group : Enhances lipophilicity and metabolic stability compared to the formyl group in Compound 23.
- Methyl Group : Steric effects may influence conformational flexibility and enzymatic interactions.
Research Findings and Implications
- Synthetic Accessibility : Compound 23 is isolated from natural sources, requiring laborious extraction and purification, whereas the target compound’s synthetic route (if developed) could enable scalable production.
- Pharmacological Potential: The phenyl and ethoxycarbonyl groups in the target compound may favor CNS or anti-inflammatory applications, contrasting with Tipelukast’s respiratory focus .
- Stability and Bioavailability : The target compound’s moderate lipophilicity likely improves oral bioavailability compared to Tipelukast’s high molecular weight and polarity.
Biological Activity
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid is a pyrrole derivative that has garnered attention for its potential biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C21H19NO4
- Molecular Weight : 349.39 g/mol
- IUPAC Name : 4-(3-ethoxycarbonyl-2-methyl-5-phenylpyrrol-1-yl)butanoic acid
The biological activity of 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid may be attributed to its structural similarity with other pharmacologically active compounds. It is suggested that it could interact with various biochemical pathways, including:
- Suzuki–Miyaura Coupling Reactions : Its structural features may facilitate carbon-carbon bond formation, which is crucial in synthesizing complex organic molecules.
- Analgesic and Anti-inflammatory Pathways : Similar compounds have shown efficacy in modulating pain pathways and reducing inflammation, potentially through inhibition of cyclooxygenase enzymes .
Analgesic Activity
Research indicates that derivatives of this compound exhibit significant analgesic effects. In a study evaluating ten pyrrole derivatives, one compound demonstrated up to 89.3% protection in an acetic acid writhing test, indicating strong analgesic potential . The structure of the compound plays a critical role in its efficacy, with specific substitutions enhancing activity.
Anti-inflammatory Activity
4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid has been linked to anti-inflammatory properties. Similar compounds have been shown to reduce inflammation through various mechanisms, including the modulation of cytokine production and inhibition of inflammatory mediators .
Antimicrobial Activity
Preliminary studies suggest that pyrrole derivatives exhibit antimicrobial properties. For instance, pyrrolomycins, which share structural characteristics with this compound, have demonstrated potent antimicrobial and antibiofilm activities . This suggests that 4-[3-(ethoxycarbonyl)-2-methyl-5-phenyl-1H-pyrrol-1-yl]butanoic acid may also possess similar properties.
Case Studies and Research Findings
Pharmacokinetics
The pharmacokinetic profile of similar compounds suggests rapid metabolism and excretion. For example, derivatives are often metabolized into less active forms or conjugates that are excreted via urine or bile. Understanding the metabolic pathways can help predict the efficacy and safety profiles of new derivatives based on this compound .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, starting with the assembly of the pyrrole core followed by functionalization. Key steps include:
- Condensation reactions to form the pyrrole ring, using reagents like ethyl acetoacetate and substituted amines.
- Esterification to introduce the ethoxycarbonyl group under acidic or basic catalysis.
- Coupling reactions (e.g., Suzuki-Miyaura) to attach the phenyl group.
- Acid hydrolysis to convert ester intermediates to the final butanoic acid moiety.
Optimization Tips:
- Monitor reaction progress via thin-layer chromatography (TLC) using solvent systems like CHCl₃:EtOH (10:1) .
- Purify intermediates via acid-base extraction and recrystallize the final product using ethanol/water mixtures .
Example Data:
| Step | Yield | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Pyrrole formation | 75% | 92% | Reflux, 24 h |
| Esterification | 85% | 95% | RT, 12 h |
| Final hydrolysis | 90% | 98% | H₂SO₄, 60°C |
Q. How can researchers confirm structural integrity post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy :
- ¹H/¹³C NMR to verify proton environments (e.g., methyl groups at δ 2.1–2.3 ppm, ethoxycarbonyl at δ 4.2–4.4 ppm).
- 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrrole ring.
- X-ray Crystallography :
- IR Spectroscopy :
- Identify carboxylic acid O–H stretches (~2500–3300 cm⁻¹) and ester C=O (~1730 cm⁻¹).
Example Crystallographic Data:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R factor | 0.045 |
| Mean C–C bond length | 1.50 Å |
Q. How does the ethoxycarbonyl group influence biological interactions?
Methodological Answer: The ethoxycarbonyl group enhances lipophilicity, impacting membrane permeability and target binding. To study this:
- Molecular Docking : Simulate interactions with enzymes (e.g., cyclooxygenase-2) using software like AutoDock Vina.
- SAR Studies : Synthesize analogs with varying ester groups (e.g., methyl, propyl) and compare bioactivity.
- Metabolic Stability Assays : Incubate the compound with liver microsomes to assess ester hydrolysis rates.
Example Findings:
Q. What strategies mitigate instability during storage?
Methodological Answer:
- Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂/Ar) to prevent hydrolysis.
- Buffered Solutions : Use pH 7.4 phosphate buffer for aqueous formulations; avoid extremes (pH < 3 or > 9).
- Additives : Include antioxidants (e.g., ascorbic acid) to prevent oxidative degradation.
Stability Data:
| Condition | Degradation Rate |
|---|---|
| 4°C (dry) | <1% over 6 months |
| 25°C (aqueous) | 15% over 30 days |
Q. What computational approaches predict bioactivity?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antioxidant activity.
- Molecular Dynamics (MD) Simulations : Simulate binding to receptors (e.g., NF-κB) over 100 ns to assess stability.
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles.
Example Output:
| Parameter | Predicted Value |
|---|---|
| LogP | 3.2 |
| Bioavailability Score | 0.55 |
| CYP3A4 Inhibition | Moderate |
Q. How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Dose-Response Analysis : Test activity across a wide concentration range (nM–μM) to identify non-linear effects.
- Cell Line Validation : Use ≥2 cell lines (e.g., HeLa and MCF-7) to confirm specificity.
- Orthogonal Assays : Combine enzymatic assays (e.g., COX-2 inhibition) with gene expression profiling (qPCR).
Case Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
